(5E)-3-(2-{5-[ethyl(phenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione
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Overview
Description
(5E)-3-(2-{5-[ethyl(phenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione is a complex organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the treatment of diabetes and other metabolic disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(2-{5-[ethyl(phenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidinedione core, followed by the introduction of the benzylidene and ethyl(phenyl)amino groups through various condensation and substitution reactions. Common reagents used in these reactions include aldehydes, amines, and thiazolidinedione derivatives, under conditions such as reflux or catalytic environments.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(2-{5-[ethyl(phenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of specific functional groups to simpler forms.
Substitution: Replacement of one functional group with another under specific conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on cellular processes and metabolic pathways.
Medicine: Investigating its potential as a therapeutic agent for conditions like diabetes, cancer, and inflammation.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5E)-3-(2-{5-[ethyl(phenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, in the context of diabetes, it may act on peroxisome proliferator-activated receptors (PPARs) to improve insulin sensitivity.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione used in the treatment of diabetes.
Pioglitazone: Similar to rosiglitazone, with a slightly different chemical structure and pharmacological profile.
Uniqueness
(5E)-3-(2-{5-[ethyl(phenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione may offer unique advantages over these compounds, such as improved efficacy, reduced side effects, or novel therapeutic applications. Its unique structure allows for specific interactions with molecular targets that may not be possible with other thiazolidinediones.
Properties
IUPAC Name |
(5E)-5-benzylidene-3-[2-[5-(N-ethylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-2-24(17-11-7-4-8-12-17)21-20(28)26(23(30)32-21)14-13-25-19(27)18(31-22(25)29)15-16-9-5-3-6-10-16/h3-12,15,21H,2,13-14H2,1H3/b18-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLWLPSVMLJERV-OBGWFSINSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1C(=O)N(C(=O)S1)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1C(=O)N(C(=O)S1)CCN2C(=O)/C(=C\C3=CC=CC=C3)/SC2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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